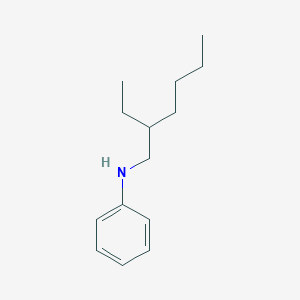

N-(2-Ethylhexyl)aniline

Description

Contextualization within Aromatic Amine Chemistry

N-(2-Ethylhexyl)aniline is classified as an aromatic amine, a significant class of organic compounds. Aromatic amines are characterized by the presence of an amino group (-NH2, -NHR, or -NR2) directly attached to a carbon atom within an aromatic ring system. whamine.comsavemyexams.com Aniline (B41778), the simplest aromatic amine, consists of a phenyl group bonded to an amino group. savemyexams.comsci-hub.se The properties and reactivity of aromatic amines are heavily influenced by the interplay between the amino group and the aromatic ring. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic pi-system, which affects the basicity of the amine and the reactivity of the ring toward electrophilic substitution. sci-hub.se

In the case of this compound, the nitrogen atom is bonded to both a phenyl group and a 2-ethylhexyl group. This structure makes it a secondary aromatic amine. The presence of the bulky, non-polar 2-ethylhexyl group imparts specific physical properties, such as increased solubility in common organic solvents and a lower melting point compared to its linear alkyl chain analogs. tandfonline.com This enhanced solubility is a crucial feature for its application in various chemical syntheses, particularly in the formation of polymers and other organic materials where processability is key. tandfonline.comworldscientific.com

Aromatic amines are known to be weaker bases than aliphatic amines because the nitrogen's lone pair is less available for protonation due to its delocalization into the benzene (B151609) ring. sci-hub.se They are fundamental building blocks in organic synthesis, serving as precursors for a vast array of more complex molecules, including dyes, polymers, and pharmaceuticals. sci-hub.sejocpr.com The reactions of aromatic amines are diverse; they can undergo N-alkylation, acylation, and various electrophilic substitution reactions on the aromatic ring, such as halogenation. whamine.comjocpr.com

Significance and Research Trajectory of this compound Derivatives in Scholarly Inquiry

The research trajectory for this compound has been significantly focused on the synthesis and characterization of its derivatives, which have found applications in materials science and as industrial additives. The incorporation of the 2-ethylhexyl group is a common strategy to improve the solubility and processability of rigid polymer backbones. tandfonline.com

A prominent area of research involves the use of this compound derivatives in the development of advanced polymers. For instance, it has been used in the synthesis of alternating copolymers with carbazole (B46965) units. tandfonline.comworldscientific.com These copolymers are investigated for their potential in electronic applications, such as hole-transporting layers and blue-emitting host materials in polymer light-emitting diodes (PLEDs). worldscientific.comresearchgate.net The 2-ethylhexyl substituent ensures that the resulting polymers are soluble in common organic solvents, facilitating their fabrication into thin films of good quality. tandfonline.com

Research has demonstrated the synthesis of various copolymers where this compound is a key component. For example, alternating copolymers synthesized through Palladium-catalyzed polycondensation of carbazole derivatives with aniline have been developed. tandfonline.com The resulting polymers exhibit good thermal stability and specific photoluminescent properties, emitting light in the blue region of the spectrum. worldscientific.comworldscientific.com

Another significant derivative is N-(2-ethylhexyl)-N'-phenyl-p-phenylenediamine, which is used commercially as an antioxidant (age resistor) in the synthetic rubber industry. google.com Its synthesis often involves the hydrogenation reaction of 4-aminodiphenylamine with precursors like 2-ethyl-2-hexenal. google.com This highlights the role of this compound derivatives in improving the durability and lifespan of materials.

The study of these derivatives involves extensive characterization to understand their structure-property relationships. Techniques such as Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), Thermogravimetric Analysis (TGA), and UV-Vis spectroscopy are routinely employed to determine molecular weight, thermal stability, and optical properties. tandfonline.comrsc.org

Research Findings on this compound Derivatives

Detailed research has yielded specific data on the properties of polymers derived from this compound. The tables below summarize key findings from studies on alternating copolymers containing N-(2-ethylhexyl)carbazole and aniline units.

| Copolymer | Number Average Molecular Weight (Mn) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|

| P(3,6-EHCZ-alt-Al) | 7,800 | 1.6 |

| P(Bis-EHCZ-alt-Al) | 3,500 | 1.2 |

Data sourced from a study on alternating copolymers of N-(2-ethylhexyl)-carbazole derivatives with aniline units. tandfonline.com

| Copolymer | Decomposition Temperature (Td) at 5% Weight Loss (°C) |

|---|---|

| P(3,6-EHCZ-alt-Al) | 416 |

| P(Bis-EHCZ-alt-Al) | 467 |

Data sourced from a study on the thermal stability of alternating copolymers under a nitrogen atmosphere. tandfonline.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

10137-80-1 |

|---|---|

Molecular Formula |

C14H23N |

Molecular Weight |

205.34 g/mol |

IUPAC Name |

N-(2-ethylhexyl)aniline |

InChI |

InChI=1S/C14H23N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-8,10-11,13,15H,3-5,9,12H2,1-2H3 |

InChI Key |

GXFHZISVUPJOCI-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNC1=CC=CC=C1 |

Canonical SMILES |

CCCCC(CC)CNC1=CC=CC=C1 |

Synonyms |

N-(2-Ethylhexyl)aniline |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of N-(2-Ethylhexyl)aniline, providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments within the molecule.

In one study, the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃) on a 400 MHz spectrometer, displayed characteristic signals. rsc.org The aromatic protons of the aniline (B41778) ring appeared as a triplet at δ 7.09 (t, J = 7.6 Hz, 2H) and a doublet at δ 6.50 (d, J = 7.6 Hz, 2H), with the proton at the para position showing a triplet at δ 6.57 (t, J = 7.2 Hz, 1H). rsc.org A broad singlet corresponding to the N-H proton was observed at δ 3.51. rsc.org The aliphatic protons of the 2-ethylhexyl group showed a multiplet for the CH₂ group attached to the nitrogen at δ 3.00 - 2.79 (m, 2H) and a multiplet for the chiral CH group at δ 1.62 - 1.29 (m, 1H). rsc.org The remaining methylene (B1212753) and methyl protons of the ethylhexyl chain appeared as multiplets and triplets between δ 1.36 and 0.82. rsc.org

The ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, further corroborates the structure. rsc.org Key chemical shifts include the aromatic carbons at δ 148.82, 129.28, 116.95, and 112.66. rsc.org The carbons of the 2-ethylhexyl group were assigned to signals at δ 47.09 (N-CH₂), 39.17 (CH), 31.40, 29.07, 24.57, 23.20 (CH₂ groups), and 14.19, 11.01 (CH₃ groups). rsc.org The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the amino group, which can be affected by its orientation relative to the benzene (B151609) ring. mdpi.com

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.09 | t | 7.6 | 2H | Aromatic CH |

| 6.57 | t | 7.2 | 1H | Aromatic CH |

| 6.50 | d | 7.6 | 2H | Aromatic CH |

| 3.51 | s | 1H | N-H | |

| 3.00 - 2.79 | m | 2H | N-CH₂ | |

| 1.62 - 1.29 | m | 1H | CH | |

| 1.36 - 1.30 | m | 2H | CH₂ | |

| 1.25 | d | 8.0 | 6H | CH₂ |

| 0.82 | t | 7.2 | 6H | CH₃ |

Source: The Royal Society of Chemistry rsc.org

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 148.82 | Aromatic C-N |

| 129.28 | Aromatic CH |

| 116.95 | Aromatic CH |

| 112.66 | Aromatic CH |

| 47.09 | N-CH₂ |

| 39.17 | CH |

| 31.40 | CH₂ |

| 29.07 | CH₂ |

| 24.57 | CH₂ |

| 23.20 | CH₂ |

| 14.19 | CH₃ |

| 11.01 | CH₃ |

Source: The Royal Society of Chemistry rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum of a secondary amine like this compound is expected to show a characteristic N-H stretching vibration. cdnsciencepub.commsu.edu For secondary amines, this typically appears as a single, weak band in the region of 3300-3500 cm⁻¹. msu.eduwikieducator.org The C-N stretching vibrations for aromatic amines are typically strong and appear in the 1250-1335 cm⁻¹ region. msu.eduwikieducator.org The presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. msu.edu The aliphatic C-H stretching vibrations of the ethylhexyl group are expected just below 3000 cm⁻¹. msu.edu

Raman spectroscopy provides complementary information. The vibrational modes of the molecule must result in a change in polarizability to be Raman-active. libretexts.orghoriba.com The aromatic ring vibrations are typically strong in the Raman spectrum. researchgate.net The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Secondary Amine |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1250-1335 | C-N Stretch | Aromatic Amine |

Source: Michigan State University, WikiEducator msu.eduwikieducator.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound, providing insights into its optical properties. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). tanta.edu.eg

For aromatic amines like this compound, the UV-Vis spectrum is characterized by π → π* transitions of the benzene ring. tanta.edu.egshivajichk.ac.in The presence of the nitrogen atom's lone pair of electrons can also lead to n → π* transitions. shivajichk.ac.in The position and intensity of these absorption bands can be influenced by the solvent polarity and the substitution on the aniline ring. tanta.edu.eg In some applications, this compound has been used as a donor unit in dye-sensitized solar cells, where its absorption properties are crucial for device performance. acs.org In one such study, unsymmetrical squaraine dyes incorporating an aniline derivative showed absorption maxima between 501 and 535 nm with high molar extinction coefficients. acs.org

Typical Electronic Transitions for Aromatic Amines

| Transition | Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 200 - 400 | Benzene Ring |

| n → π* | >250 | C=O, C=N, N=N, etc. |

Source: Shivaji College Chikhli, Various tanta.edu.egshivajichk.ac.in

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The molecular weight of this compound (C₁₄H₂₃N) is 205.34 g/mol . nih.gov

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z). uab.eduuni-marburg.de For amines, a common fragmentation pathway is α-cleavage, where the bond beta to the nitrogen atom is broken. libretexts.org The presence of an odd number of nitrogen atoms in a molecule, as in this compound, results in an odd-numbered molecular ion peak, a principle known as the nitrogen rule. libretexts.org Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of semi-volatile organic compounds like this compound. hpst.cz

Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃N |

| Molecular Weight | 205.34 g/mol |

| Monoisotopic Mass | 205.183049738 Da |

Source: PubChem nih.gov

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures or complex matrices. dokumen.pubsepscience.comdokumen.pub High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods. nih.govsepscience.com

In HPLC, the separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. dokumen.pub For a compound like this compound, reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, would be a suitable method for purity analysis. sepscience.com

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds. hpst.cz In GC, the sample is vaporized and transported through a column by a carrier gas. Separation occurs based on the compound's boiling point and its interactions with the stationary phase lining the column. GC coupled with a mass spectrometer (GC-MS) provides both separation and identification capabilities. hpst.cz The purity of this compound can be determined by the relative area of its peak in the chromatogram.

In environmental analysis, methods like EPA 8270 utilize GC-MS for the determination of semi-volatile organic compounds, which would be applicable to this compound. The choice of chromatographic conditions, such as the column type, temperature program, and detector, is crucial for achieving optimal separation and sensitivity. hpst.cz

Theoretical and Computational Chemistry of N 2 Ethylhexyl Aniline Architectures

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of N-(2-Ethylhexyl)aniline. These calculations provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies on Aniline (B41778) Derivatives

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. echemcom.comsamipubco.com For aniline derivatives, DFT calculations, often using basis sets like 6-31+g(d,p) or 6-311G(d,p), are employed to determine optimized molecular geometries, including bond lengths and angles. echemcom.comsamipubco.comjmaterenvironsci.com These studies are crucial for understanding how the addition of substituents, such as the 2-ethylhexyl group, influences the electronic properties of the aniline core. echemcom.com

DFT can also be used to calculate various electronic parameters that shed light on the molecule's reactivity. samipubco.com For instance, the analysis of electrostatic potential maps generated through DFT can identify regions of high and low electron density, indicating likely sites for electrophilic or nucleophilic attack. echemcom.comsamipubco.com Furthermore, DFT is instrumental in predicting spectroscopic properties, such as FT-IR and NMR spectra, which can then be compared with experimental data to validate the computational model. jmaterenvironsci.comresearchgate.net

Table 1: Theoretical and Experimental NMR Chemical Shifts for a Related Aniline Derivative (p-chloroaniline) This table illustrates the agreement between theoretical calculations and experimental data, a common practice in DFT studies.

| Atom | Theoretical ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 | - | - | 129.8 | 129.3 |

| C2 | 7.1 | 7.0 | 116.2 | 116.1 |

| C3 | 6.6 | 6.6 | 123.1 | 122.9 |

| C4 | - | - | 145.1 | 145.0 |

| H5 | 7.1 | 7.0 | - | - |

| H6 | 6.6 | 6.6 | - | - |

| N7 | - | - | - | - |

| H8 | 3.7 | 3.8 | - | - |

| Data sourced from studies on p-chloroaniline, calculated using the GIAO / B3LYP (6-311G (d, p)) method. jmaterenvironsci.com |

HOMO-LUMO Energy Gap Analysis of this compound-Based Compounds

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. physchemres.org A smaller HOMO-LUMO gap generally suggests higher reactivity and easier electronic transitions. echemcom.com

For this compound and its derivatives, the HOMO-LUMO gap can be calculated using DFT methods. physchemres.org This analysis helps in understanding the charge transfer characteristics within the molecule. chalcogen.ro The energies of the HOMO and LUMO orbitals are also used to calculate other important quantum chemical parameters like ionization potential, electron affinity, chemical hardness, and electronegativity, which further describe the molecule's electronic behavior. science.gov The introduction of different substituents to the aniline ring can significantly alter the HOMO-LUMO gap, thereby tuning the electronic and optical properties of the resulting compounds. For example, the incorporation of an imine functionality can lower both HOMO and LUMO energies, leading to a reduced electronic gap.

Table 2: Calculated Quantum Chemical Parameters for a Related Aniline Derivative This table showcases various parameters derived from HOMO and LUMO energies.

| Parameter | Value (eV) |

| HOMO Energy | -5.52 |

| LUMO Energy | -0.65 |

| Ionization Potential (I) | 5.52 |

| Electron Affinity (A) | 0.65 |

| Energy Gap (ΔE) | 4.87 |

| Electronegativity (χ) | 3.08 |

| Chemical Potential (μ) | -3.08 |

| Hardness (η) | 2.43 |

| Softness (S) | 0.20 |

| Electrophilicity Index (ω) | 1.95 |

| Note: These values are illustrative and based on general findings for aniline derivatives. |

Molecular Dynamics Simulations and Conformation Analysis

MD simulations can help identify the most stable conformations and the energy barriers between them. ucr.edu This is achieved by calculating the potential energy of the system as the molecule explores different spatial arrangements. columbia.edu Understanding the preferred conformations is crucial as it can affect how the molecule interacts with other molecules or surfaces, which is particularly relevant in materials science applications. researchgate.net For complex systems, MD simulations can be combined with quantum mechanical methods in a QM/MM (quantum mechanics/molecular mechanics) approach to achieve a balance between accuracy and computational cost. dntb.gov.ua

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. researchgate.net For this compound, theoretical calculations of its vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. researchgate.net

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. researchgate.net These calculations provide information about the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π-π* or n-π* transitions). researchgate.net By comparing the computationally predicted spectra with experimental measurements, researchers can gain a deeper understanding of the molecule's electronic structure and how it relates to its optical properties. researchgate.net The accuracy of these predictions is often dependent on the chosen functional and basis set. scielo.br

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions involving this compound. aip.org By mapping the potential energy surface of a reaction, it is possible to identify transition states and reaction intermediates, providing a step-by-step picture of how reactants are converted into products. nih.gov

Methods like the United Reaction Valley Approach (URVA) can analyze the reaction path to partition the mechanism into distinct phases, such as reactant preparation, bond breaking/formation, and product formation. nih.govsmu.edu This detailed analysis helps in understanding the electronic factors that control the reaction's energetics and mechanism. smu.edu For instance, in polymerization reactions of aniline derivatives, computational studies have been used to investigate the nature of the reactive species and the pathways leading to dimer and trimer formation. researchgate.net These insights are invaluable for optimizing reaction conditions and designing new synthetic routes. aip.org

Polymer Chemistry and Advanced Materials Science Applications of N 2 Ethylhexyl Aniline Derivatives

N-(2-Ethylhexyl)aniline as a Monomer in Polymer Synthesis

The utility of this compound in polymer science stems from its ability to be integrated into polymer backbones, thereby imparting desirable properties such as improved solubility and charge-transport characteristics. The nitrogen atom and the aromatic ring of the aniline (B41778) moiety provide sites for polymerization, while the 2-ethylhexyl group ensures that the resulting polymers are processable.

Palladium-catalyzed polycondensation is a powerful method for synthesizing alternating copolymers with well-defined structures. tandfonline.com In this context, this compound can be copolymerized with various comonomers, notably carbazole (B46965) derivatives, to create materials for electronic applications. tandfonline.comgrafiati.comresearchgate.net Carbazole is known for its excellent hole-transporting capabilities and high thermal stability. mdpi.com

Researchers have successfully synthesized a series of alternating copolymers by reacting dibrominated carbazole-containing compounds with aniline. grafiati.com For instance, copolymers based on N-(2-ethylhexyl)-carbazole and aniline units have been created, combining the blue-emitting properties of carbazole with the hole-transporting nature of the triarylamine unit formed from the aniline monomer. tandfonline.comtandfonline.com The 2-ethylhexyl group is crucial for rendering these high-molecular-weight polymers soluble in common organic solvents, which is essential for their application in devices. grafiati.com

The properties of these copolymers, such as their highest occupied molecular orbital (HOMO) energy levels and band gaps, can be finely tuned by altering the linkage points on the carbazole ring or by changing the carbazole content in the polymer backbone. tandfonline.com This tunability is critical for optimizing the performance of electronic devices. For example, copolymers of N-(2-ethylhexyl)-carbazole and aniline have been investigated as potential hole-transporting and host-matrix materials for polymer light-emitting diodes (PLEDs). tandfonline.comresearchgate.net

A summary of representative polycondensation reactions and the properties of the resulting polymers is presented below:

| Polymer Name | Comonomers | Key Findings | Application |

| Poly(N-(2-ethylhexyl)-3,6-dibromo-carbazole-alt-aniline) | N-(2-ethylhexyl)-3,6-dibromocarbazole, Aniline | Good solubility, high molecular weight, blue emission (450–463 nm). grafiati.com | Blue-emitting host matrix in PLEDs. grafiati.com |

| P(3,6-EHCZ-alt-Al) | N-(2-Ethyhexyl)-3,6-dibromocarbazole, Aniline | Band gap of 2.91 eV, HOMO level of -5.25 eV. tandfonline.com | Hole-transporting material for PLEDs. tandfonline.com |

| P(2,7-EHCZ-alt-Al) | N-(2-Ethyhexyl)-2,7-dibromocarbazole, Aniline | Band gap of 3.07 eV, HOMO level of -5.11 eV. tandfonline.com | Blue host material or hole-injection material. tandfonline.com |

Oxidative polymerization is a common method for synthesizing polyaniline (PANI) and its derivatives. The process typically involves the oxidation of the aniline monomer to form a radical cation, which then propagates to form the polymer chain. researchgate.netmdpi.com The polymerization of aniline is understood to proceed through a "head-to-tail" coupling of radical cations. nih.gov

For N-substituted anilines, such as this compound, the polymerization mechanism can be different. The presence of a substituent on the nitrogen atom can influence the coupling reaction. While unsubstituted aniline primarily polymerizes through N-C para-coupling, N-alkyl substituted anilines may proceed through N-C coupling. ekb.eg However, the polymerization of N-aryl derivatives of aniline often leads to low molecular weight products with a benzidine (B372746) structure. nih.gov

The initial step in the oxidative polymerization of aniline is the formation of an aniline radical cation. researchgate.net In acidic conditions (pH < 2.5), polymerization occurs via the coupling of these cation radicals. researchgate.net For N-substituted derivatives, the substituent can sterically hinder the coupling process and alter the electronic properties of the monomer, thereby affecting the structure and properties of the final polymer. The bulky 2-ethylhexyl group in this compound is expected to significantly influence the polymerization process, potentially leading to polymers with different structures and lower conductivity compared to unsubstituted polyaniline, but with enhanced solubility.

Polycondensation Reactions (e.g., with Carbazole Derivatives)

Functional Polymers Incorporating this compound Moieties for Advanced Applications

The incorporation of this compound units into polymer chains is a key strategy for developing functional materials for organic electronics. smolecule.com The primary role of the 2-ethylhexyl group is to ensure solubility, making it possible to use solution-based processing techniques to fabricate large-area and flexible electronic devices. These polymers are often classified as p-type semiconductors, meaning they transport positive charge carriers (holes). dokumen.pub

In organic solar cells, conjugated polymers function as the electron donor material in the active layer, which is typically a bulk heterojunction (BHJ) blend with an electron acceptor material. acs.orgrsc.org The design of new donor polymers is crucial for improving power conversion efficiencies (PCEs). rsc.orgrsc.org

Polymers containing carbazole and aniline derivatives, including those with 2-ethylhexyl substituents, have been synthesized and investigated for their potential in photovoltaic devices. mdpi.com The this compound moiety contributes to the polymer's ability to transport holes and helps to create a favorable morphology in the active layer for efficient charge separation and transport. For example, a copolymer of poly[n-(2-ethylhexyl)-3,6-carbazole-alt-aniline] has been explored as a hole-transporting material in solid-state dye-sensitized solar cells. mdpi.com The 2-ethylhexyl side chains are known to improve the solubility and processability of donor-acceptor conjugated polymers used in OSCs. rsc.org

| Polymer Type | Role in OSCs | Key Properties Influenced by this compound |

| Donor-Acceptor Copolymers | Electron Donor | Enhanced solubility, optimized morphology, and tunable energy levels. rsc.org |

| Carbazole-Aniline Copolymers | Hole-Transporting Material | Good solubility, favorable HOMO energy levels for hole injection/transport. mdpi.com |

In PLEDs, a conjugated polymer layer is used as the emissive material. When a voltage is applied, electrons and holes are injected into this layer, where they recombine to emit light. The color of the emitted light depends on the band gap of the polymer. tandfonline.com

Copolymers containing N-(2-ethylhexyl)-carbazole and aniline units have been specifically designed and synthesized for PLED applications. tandfonline.com These polymers often serve as blue-emitting host materials or as hole-transporting layers. grafiati.comtandfonline.com The triarylamine unit formed from this compound facilitates hole injection and transport from the anode, while the carbazole unit provides the blue emission. tandfonline.com The optical and electrochemical properties of these copolymers, such as their photoluminescence (PL) emission spectra and HOMO/LUMO energy levels, can be fine-tuned by adjusting the polymer's chemical structure, which is critical for achieving high-efficiency and color-pure PLEDs. tandfonline.comresearchgate.net For example, alternating copolymers of N-(2-ethylhexyl)-carbazole derivatives and aniline have been shown to exhibit blue PL emission in the range of 450–463 nm. grafiati.com

| Polymer System | Application in PLEDs | Performance Metrics |

| Carbazole/Triarylamine Copolymers | Hole Injection/Transport Layer | HOMO levels around -5.1 eV, close to the work function of ITO anodes. acs.org |

| Poly(N-arylcarbazole-alt-aniline) | Blue-Emitting Host Matrix | Maximum photoluminescence peaks in the blue range (430-460 nm). researchgate.net |

| P(EHCZ-alt-Al) Copolymers | Blue Host/Hole Transport | Tunable band gaps (2.91–3.07 eV) and HOMO levels (–5.25 to –5.11 eV). tandfonline.com |

Conjugated Polymers for Organic Electronics

Transistors and Other Electronic Devices

Polymers derived from this compound are integral to the development of organic field-effect transistors (OFETs) and other electronic devices. The incorporation of the 2-ethylhexyl substituent onto polymer backbones, such as in polyaniline or polycarbazole systems, enhances their solubility, enabling their use in solution-processable electronic components. core.ac.uk For instance, copolymers like poly{bis-[6-N-(2-Ethylhexyl)-carbazole-3-yl]-alt-aniline} (PBCzA) have been synthesized and utilized as hole-transporting materials in electronic devices. mdpi.com The function of these polymers in transistors is to act as the semiconductor layer where charge carrier accumulation and transport occur at the interface with the dielectric layer. nih.gov The performance of these devices, including charge carrier mobility, is influenced by the molecular structure of the polymer. nih.gov For example, donor-acceptor conjugated polymers containing phenothiazine (B1677639) derivatives have been used to fabricate OFETs, demonstrating hole mobility in the range of 10⁻⁵ cm²/Vs. researchgate.net The introduction of specific side groups, such as the 2-ethylhexyl group, can improve the packing density and smoothness of the polymer films, which in turn can reduce the number of charge carrier trapping sites and enhance mobility. nih.gov

Electroactive and Photoactive Polymer Systems

Derivatives of this compound are key components in the synthesis of electroactive and photoactive polymers, which are materials that can change their optical or electronic properties in response to electrical or light stimuli. These polymers are used in a variety of applications, including polymer light-emitting diodes (PLEDs) and electrochromic devices. researchgate.netmdpi.com The 2-ethylhexyl group enhances the solubility and processability of these polymers, making them suitable for fabricating thin films. rsc.org

Copolymers incorporating this compound moieties, such as those with carbazole units, exhibit promising properties for PLEDs. researchgate.netresearchgate.net For example, poly[N-(2-ethylhexyl)carbazole-alt-aniline] (PECA) and related copolymers function as blue-emitting host materials and hole-transporting layers. researchgate.netresearchgate.networldscientific.com These polymers often show maximum UV-Vis absorption peaks around 300-352 nm and photoluminescence in the blue region (430-463 nm). researchgate.netresearchgate.networldscientific.com The incorporation of this compound derivatives can also be used to create photorefractive materials, which are capable of changing their refractive index in response to light. rsc.org For instance, a composite material made from a 2-ethylhexyl plasticized poly(triarylamine), a chromophore, and a photosensitizer exhibited a significant change in refractive index (Δn = 5.3 × 10⁻⁴) with a fast response time of 2 milliseconds. rsc.org

The table below summarizes the optical properties of some this compound-containing copolymers.

| Polymer Name | UV-Vis Absorption (λmax, nm) | Photoluminescence (λmax, nm) |

| Poly(N-(2-ethylhexyl)-3,6-dibromo-carbazole-alt-aniline) (P1) | 308 - 352 | 450 - 463 |

| Poly[N-(2-ethylhexyl)carbazole-alt-aniline] (PECA) | ~300 | 430 - 460 |

| Poly[N-(2-ethylhexyloxy-phenyl)carbazole-alt-aniline] (PEPCA) | ~300 | 430 - 460 |

This table presents a summary of the optical properties of various this compound-containing copolymers based on available research data. researchgate.netresearchgate.networldscientific.com

Advanced Sensors (e.g., Chemical and Biosensors)

Polymers derived from this compound are utilized in the fabrication of advanced chemical and biosensors. rsc.org The solubility imparted by the 2-ethylhexyl group allows for the creation of thin, uniform polymer films, which are essential for sensor design. rsc.org These sensors operate by detecting changes in the polymer's properties, such as electrical resistance or optical characteristics, upon interaction with a target analyte. researchgate.netacs.org For instance, polyaniline derivatives have demonstrated sensitivity to various alcohol vapors, where the polymer's resistance changes in the presence of the analyte. researchgate.net

In the realm of biosensing, these polymers can serve as matrices for immobilizing biological recognition elements or as transducers that convert a biological interaction into a measurable signal. For example, a photocathodic enzymatic biosensor was developed using a poly-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl] derivative in conjunction with other materials to detect biological molecules with a wide linear range and a low detection limit. rsc.org Molecularly imprinted polymers (MIPs), which can be created using this compound derivatives, offer high selectivity for target molecules and are used in various sensing platforms, including quartz crystal microbalance (QCM) and surface acoustic wave (SAW) sensors. mdpi.com These sensors have been applied to detect a wide range of analytes, from small molecules to large proteins. mdpi.com

Structure-Property Relationships in this compound-Based Polymers

The performance of polymers derived from this compound is intrinsically linked to their chemical structure. Variations in substituents, molecular weight, and copolymer composition have profound effects on the electronic, optical, and thermal properties of the resulting materials. mdpi.comnih.govsmolecule.com

Influence of Substituents on Electronic and Optical Properties

The electronic and optical properties of this compound-based polymers can be finely tuned by introducing different substituent groups onto the polymer backbone. nih.gov Electron-donating groups, such as alkyl and alkoxy groups, generally decrease the oxidation potential of the polymer, which can be beneficial for its electrophysical characteristics. nih.gov Conversely, electron-withdrawing groups can hinder polymer formation. nih.gov The position of the substituent also plays a crucial role; for example, an increase in the length of an alkyl group at the ortho position of the aniline ring can decrease the oxidation potential due to spatial effects. nih.gov

In donor-acceptor type polymers, the choice of substituent can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the polymer's bandgap and absorption spectrum. mdpi.comnih.gov For example, incorporating strong electron-withdrawing groups like fluorine or cyano into a quinoxaline-based polymer can significantly lower the HOMO and LUMO energy levels. nih.gov This ability to tune the electronic structure is critical for applications in organic solar cells and light-emitting devices, where matching energy levels between different materials is essential for efficient device performance. smolecule.comnih.gov

The table below illustrates the effect of different substituents on the electronic properties of quinoxaline-based polymers.

| Polymer | Substituent | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |

| PBCl-MTQF | Fluorine (F) | -4.66 | -2.38 | 1.81 |

| PBCl-MTQCN | Cyano (CN) | -4.73 | -2.51 | 1.80 |

This table shows the simulated HOMO and LUMO energy levels and the calculated optical bandgaps for two different quinoxaline-based polymers, highlighting the influence of the electron-withdrawing substituent. nih.gov

Molecular Weight and Polydispersity Effects on Polymer Performance

The molecular weight and polydispersity index (PDI) of this compound-based polymers are critical parameters that significantly influence their performance in various applications. smolecule.comkpi.ua Higher molecular weight polymers often exhibit improved mechanical properties and can lead to enhanced performance in electronic devices. mdpi.comkpi.ua For instance, in solid-state dye-sensitized solar cells, a higher molecular weight hole-transporting polymer, poly{bis-[6-N-(2-Ethylhexyl)-carbazole-3-yl]-alt-aniline} (PBCzA-H, 21,200 g/mol ), resulted in a 38% higher power conversion efficiency compared to its lower molecular weight counterpart (PBCzA-L, 2450 g/mol ). mdpi.comresearchgate.net This improvement was attributed to higher hole mobility and electrical conductivity in the higher molecular weight polymer. mdpi.com

The conditions of polymerization, such as monomer concentration and temperature, can affect the resulting molecular weight and PDI. kpi.uarroij.com For example, in the electropolymerization of aniline, increasing the monomer concentration from 0.1 to 0.5 M led to an increase in polydispersity from 1.7 to 2.0. kpi.ua A lower PDI, which indicates a more uniform distribution of polymer chain lengths, is generally desirable for achieving consistent and predictable material properties. google.com The PDI for electrochemically synthesized polyanilines is often around 2.0. kpi.ua

The table below presents data on the molecular weight and polydispersity of polyaniline synthesized under different conditions.

| Monomer Concentration (M) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (Mw/Mn) |

| 0.1 | 22,000 | 1.7 |

| 0.5 | 40,000 | 2.0 |

This table illustrates the effect of monomer concentration on the molecular weight and polydispersity of electrochemically synthesized polyaniline. kpi.ua

Thermal Stability of this compound Copolymers

The thermal stability of this compound copolymers is a crucial factor for their application in electronic devices, where they may be subjected to elevated temperatures during processing or operation. The thermal properties are typically evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. mdpi.combibliotekanauki.pl

The table below provides a general overview of the thermal decomposition stages for polyaniline derivatives.

| Decomposition Stage | Temperature Range (°C) | Description |

| First Stage | ~180 - 300 | Loss of dopants, moisture, and oligomers |

| Second Stage | ~400 - 600 | Decomposition of the main polymer backbone |

This table outlines the typical thermal degradation stages for polyaniline-based materials as determined by TGA. mdpi.com

Electrochemical Behavior and Applications of N 2 Ethylhexyl Aniline Systems

Cyclic Voltammetry and Other Voltammetric Studies of Aniline (B41778) Derivatives

The electrochemical behavior of aniline and its derivatives is a subject of extensive study, often employing techniques like cyclic voltammetry (CV) to understand their redox processes. These studies are crucial for evaluating their potential in various applications, from conducting polymers to sensor development. The general mechanism for the electrochemical oxidation of simple aliphatic amines, including aniline derivatives, is largely independent of the number of organic substituents on the nitrogen atom. nih.gov The potential at which these amines are oxidized is, however, dependent on their structure, with secondary and tertiary amines generally being easier to oxidize than primary amines. nih.gov

For aniline derivatives, cyclic voltammetry typically reveals redox peaks corresponding to the transitions between different oxidation states. mdpi.com For instance, in studies of aniline tetramers, CV plots show two distinct redox peaks, which are indicative of the transitions between the leucoemeraldine (reduced), emeraldine (B8112657) (partially oxidized), and pernigraniline (fully oxidized) states, analogous to polyaniline. mdpi.com The formal potential for the oxidation of substituted triphenylamines, a related class of compounds, is influenced by the nature of the substituent, spanning a wide potential range. nih.gov

In the context of copolymers incorporating N-(2-Ethylhexyl)aniline, such as with carbazole (B46965) derivatives, cyclic voltammetry is used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. tandfonline.comingentaconnect.com For example, a copolymer of N-(2-ethylhexyl)-3,6-carbazole and aniline showed specific electrochemical characteristics that were instrumental in evaluating its potential as a hole-transporting material. tandfonline.comingentaconnect.com The introduction of different linkages on the carbazole ring in copolymers with this compound can fine-tune the resulting electrochemical and optical properties. tandfonline.com

Redox Properties and Electroactivity of this compound Derivatives

The redox properties and electroactivity of this compound are primarily explored through its incorporation into copolymers. The 2-ethylhexyl group is often introduced to enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing, particularly for applications requiring film formation from solution. tandfonline.com

Copolymers of this compound with units like carbazole exhibit tunable redox behavior. The HOMO and LUMO energy levels, and consequently the band gap, can be adjusted by altering the copolymer composition and the specific linkage points on the comonomers. tandfonline.com For a poly[N-(2-ethylhexyl)-3,6-carbazole-alt-aniline] copolymer, the HOMO and LUMO energy levels were determined to be -5.19 eV and -2.28 eV, respectively, with a corresponding band gap of 2.91 eV. tandfonline.comingentaconnect.com These properties are critical for applications in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, where efficient charge transport is necessary. tandfonline.comingentaconnect.comworldscientific.com

Electrochemical Deposition of Films and Copolymers

Electrochemical deposition is a versatile technique for creating thin films of conducting polymers and copolymers on electrode surfaces. academie-sciences.frresearchgate.net This method offers precise control over film thickness and morphology by manipulating electrochemical parameters such as potential, current, and deposition time. academie-sciences.frresearchgate.net For aniline and its derivatives, electropolymerization is a common method to produce uniform and adherent films. jept.de

The process typically involves the electrochemical oxidation of the monomer (or monomers, in the case of copolymerization) in an appropriate electrolyte solution. researchgate.netjept.de This oxidation generates radical cations that subsequently couple to form oligomers and then propagate into a polymer chain that deposits onto the electrode surface. jept.de For instance, copolymers of thiophene (B33073) and aniline have been synthesized via electrochemical polymerization. jept.de The large difference in the oxidation potentials of the individual monomers can present a challenge, but suitable conditions can be found to enable copolymerization. jept.de

In the case of this compound, its copolymers are often synthesized chemically, for example, through palladium-catalyzed polycondensation reactions, to achieve good solubility and high molecular weights. tandfonline.comtandfonline.comworldscientific.com These soluble copolymers can then be deposited onto substrates using solution-based techniques like spin-coating or drop-casting to form films. tandfonline.com However, the principle of electrochemical deposition remains relevant. The electroactivity of the this compound unit means it can participate in electrochemical film formation. The presence of substituents like N-[3-(trimethoxysilyl)propyl]aniline has been used to improve the adhesion of electrodeposited polypyrrole films, a strategy that could be applicable to aniline-based systems as well. mdpi.com

Applications in Energy Storage Devices (e.g., Supercapacitors)

Aniline-based polymers, particularly polyaniline (PANI), are extensively studied as electrode materials for supercapacitors due to their high theoretical pseudocapacitance, good electrical conductivity, and cost-effectiveness. researchgate.netmdpi.com Supercapacitors store charge through fast surface redox reactions (pseudocapacitance) or electrostatic charge accumulation (electric double-layer capacitance). mdpi.com The performance of PANI-based supercapacitors can be enhanced by creating nanocomposites with materials like carbon nanotubes or graphene, which improve conductivity and cycling stability. researchgate.net

The use of aniline oligomers, such as aniline tetramer, has also been explored for supercapacitors. However, studies have shown that these oligomers can undergo electropolymerization and chain scission during cycling, which can be problematic for long-term stability. mdpi.com

Electrochemical Sensors and Biosensors

Electrochemical sensors offer high sensitivity, portability, and rapid response times for the detection of a wide range of analytes. mdpi.com Conducting polymers like polyaniline and its derivatives are excellent materials for constructing these sensors due to their ability to be easily modified and their responsiveness to changes in their chemical environment. mdpi.com

The modification of electrode surfaces with these polymers can enhance the detection of various substances, including heavy metal ions, organic pollutants, and biomolecules. mdpi.comacs.org For example, modified glassy carbon electrodes (GCEs) have been developed for the detection of pharmaceuticals like acetaminophen (B1664979) and diclofenac, with some sensors reaching femtomolar detection limits. mdpi.com

Although specific sensor applications focusing solely on this compound are not detailed in the provided results, its properties make it a candidate for such applications. The aniline backbone provides the electrochemical activity necessary for sensing, while the 2-ethylhexyl group can be used to tune the sensor's interaction with the analyte and the sample matrix, for instance, by modifying its hydrophobicity. The synthesis of a Schiff base ligand, N-(2-hydroxy-1-naphthylidene)-2-methyl aniline, and its cobalt(II) nano-complex has been used to create a sensor for butylated hydroxyanisole, demonstrating the utility of modified aniline structures in sensor design. semanticscholar.org The general principle involves the catalytic oxidation of the analyte at the surface of the modified electrode, leading to a measurable current that correlates with the analyte's concentration. semanticscholar.org

Catalysis and Reaction Engineering Involving N 2 Ethylhexyl Aniline

Role of N-(2-Ethylhexyl)aniline as a Ligand or Promoter in Catalytic Systems

While direct studies detailing the use of this compound as a primary ligand or promoter in catalytic systems are not extensively documented, its chemical structure—a secondary arylamine with a bulky alkyl group—suggests potential roles based on the known functions of similar N-alkylanilines.

N-alkylanilines can serve as ligands in various metal-catalyzed reactions. For instance, aniline (B41778) derivatives are known to coordinate with palladium, forming complexes that are active precatalysts in cross-coupling reactions. The nitrogen atom's lone pair of electrons can donate to the metal center, influencing its electronic properties and steric environment. The bulky 2-ethylhexyl group in this compound would create a specific steric profile around a metal center, which could be leveraged to control the selectivity of a catalytic reaction.

In some catalytic processes, N-alkylanilines can also act as promoters. A promoter is a substance that, while not a catalyst itself, enhances the activity, selectivity, or stability of a catalyst. For example, in certain hydrogenation reactions, the presence of an amine can influence the catalyst surface and the reaction pathway. While alkali metal carbonates have been studied as promoters in the hydrogenation of aniline, with some inhibiting and others enhancing selectivity, the specific promotional effect of this compound would require dedicated investigation. The basicity of the amine can play a crucial role in these promotional effects.

Catalytic Synthesis of this compound and its Analogues

The primary method for synthesizing this compound is through the catalytic reductive amination of aniline with 2-ethylhexanal (B89479) or the N-alkylation of aniline with 2-ethyl-1-hexanol. Various catalytic systems have been developed to achieve high yields and selectivity for this and related N-alkylanilines.

One common approach involves the use of heterogeneous catalysts, such as nickel-containing catalysts. For instance, the reaction of aniline with aliphatic alcohols in the presence of Ni(OAc)₂·4H₂O-Et₃N can produce N-alkylanilines. researchgate.net Another effective method is the use of cobalt-rhodium heterobimetallic nanoparticles (Co₂Rh₂/C) for the tandem reductive amination of aldehydes with nitroarenes to yield N-alkylanilines under mild conditions (1 atm H₂ and 25 °C). rsc.org

Ruthenium-based catalysts have also shown high efficacy. A ruthenium catalyst in combination with a trifluoromethanesulfonimide (HNTf2) cocatalyst has been used for the N-alkylation of amines with carboxylic acids using molecular hydrogen. csic.es Furthermore, manganese-catalyzed N-alkylation of amines with alcohols has emerged as a sustainable method. beilstein-journals.org

The following tables summarize findings from various studies on the catalytic synthesis of N-alkylanilines, providing insights into the reaction conditions and catalyst performance that are applicable to the synthesis of this compound.

Catalytic Synthesis of N-Alkylanilines from Alcohols

| Catalyst System | Aniline Substrate | Alcohol | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ni(OAc)₂·4H₂O-Et₃N | Aniline | 1-Propanol | 140 | - | researchgate.net |

| Mn-NHC complex | Aniline | Benzyl (B1604629) alcohol | 60 | Good | beilstein-journals.org |

| Bidentate Mn(I) complex | Primary anilines | Benzylic alcohols | 140 | up to 98 | beilstein-journals.org |

Catalytic Reductive Amination for N-Alkylaniline Synthesis

| Catalyst System | Amine/Nitroarene | Carbonyl Compound | Reducing Agent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Co₂Rh₂/C | Nitroarenes | Aldehydes | H₂ (1 atm) | 25 | - | rsc.org |

| Raney Nickel | 4-Aminodiphenylamine | 2-Ethyl-2-hexenal | H₂ | 40 | 95-99 | google.com |

Optimization of Industrial and Laboratory Synthetic Processes for this compound

The optimization of synthetic processes for this compound is crucial for improving yield, reducing costs, and minimizing environmental impact. This applies to both large-scale industrial production and smaller-scale laboratory syntheses.

Industrial Process Optimization:

A key strategy for optimizing industrial amine synthesis is the use of a semi-batch reactor process. In this setup, the nitrogen-containing compound (e.g., aniline) and the catalyst are initially charged into the reactor. The aldehyde or ketone (e.g., 2-ethylhexanal) is then fed continuously or in portions. This method allows for better control of the reaction exotherm and can improve selectivity by maintaining a low concentration of the carbonyl compound, thus minimizing side reactions. A significant advantage of this approach is the potential for catalyst recirculation. After the reaction batch is complete, the catalyst can be left in the reactor and reused for subsequent batches, which significantly reduces catalyst costs and waste. google.com This process has been successfully applied to the synthesis of related amines using suspended Pd/C catalysts under pressures ranging from 20 to 100 bar and temperatures from 100 to 170°C. google.com

Laboratory Synthesis Optimization:

In the laboratory, optimization often focuses on reaction conditions such as catalyst loading, temperature, reaction time, and the choice of solvent and base. For instance, in the enzymatic synthesis of 2-ethylhexyl ferulate, a related ester, response surface methodology was used to determine that reaction temperature and time were the most critical parameters affecting molar conversion. researchgate.net A similar approach could be applied to optimize the catalytic synthesis of this compound.

The choice of catalyst is paramount. For example, in the synthesis of aniline from nitrobenzene, a low-loading (0.3 wt%) Pd/Al₂O₃ catalyst was found to maximize aniline selectivity and prevent over-hydrogenation at elevated temperatures (>100 °C). nih.gov The optimization of weight hourly space velocity (WHSV) was also shown to be critical for achieving maximum yield. nih.gov

For N-alkylanilines, one-pot tandem reactions represent a form of process optimization by reducing the number of separate reaction and purification steps. An example is the aerobic nitrosation of N-alkylanilines followed by a C-H functionalization sequence in a single pot. acs.org

The table below presents parameters that are typically optimized in the synthesis of N-alkylanilines.

Parameters for Optimization in N-Alkylaniline Synthesis

| Parameter | Typical Range/Considerations | Impact | Reference |

|---|---|---|---|

| Catalyst Loading | 0.1 - 10 mol% | Affects reaction rate and cost. | beilstein-journals.orgrsc.org |

| Temperature | 25 - 170 °C | Influences reaction rate, selectivity, and catalyst stability. | rsc.orggoogle.com |

| Pressure (for hydrogenation) | 1 - 100 bar | Affects hydrogenation efficiency. | rsc.orggoogle.com |

| Solvent | Solvent-free, or various organic solvents (e.g., toluene, methanol) | Can affect solubility, reaction rate, and catalyst performance. | researchgate.netresearcher.life |

| Base | Organic (e.g., Et₃N) or inorganic (e.g., K₂CO₃) | Can be crucial for catalyst activation and reaction progress. | researchgate.netbeilstein-journals.org |

| Reactant Feed Strategy | Batch vs. Semi-batch | Improves selectivity and safety in industrial processes. | google.com |

Concluding Perspectives and Future Research Directions

Current Gaps in Knowledge and Unexplored Research Avenues

Despite its industrial relevance, several aspects of N-(2-Ethylhexyl)aniline's lifecycle and functionality are not fully understood. Research efforts that address the following gaps would be invaluable for a more comprehensive scientific and regulatory understanding of the compound.

Detailed Toxicological and Environmental Profile: While this compound is broadly classified as a toxic substance that can cause irritation , specific, in-depth toxicological data is scarce. Similarly, its environmental fate, including biodegradation pathways and persistence, is largely extrapolated from studies on general aniline (B41778), which is known to degrade in soil and water through various processes. dcceew.gov.aucefic-lri.org There is a pressing need for dedicated studies on this compound to determine its specific biotransformation pathways, degradation half-life in various environmental compartments, and the identity of its degradation products. nih.govmdpi.com

Mechanistic Insights into Antioxidant Activity: The compound is utilized as an antioxidant for plastics, yet detailed mechanistic studies are lacking in the available literature. Research is needed to elucidate the specific chemical pathways through which it inhibits oxidation, its efficiency compared to other commercial antioxidants, and its long-term stability and performance within polymer matrices.

Expanded Scope as a Chemical Intermediate: this compound is used as an intermediate in the synthesis of dyes, pigments, and agrochemicals. hpc-standards.com However, the range of these applications and the specific, high-value molecules derived from it are not widely documented. A systematic exploration of its utility in synthesizing novel, functional organic molecules could uncover new commercial applications.

| Identified Gap | Justification | Potential Research Focus |

| Toxicology & Ecotoxicology | Data is general and often inferred from aniline; specific studies on this compound are lacking. dcceew.gov.au | Chronic toxicity studies, mutagenicity assays, determination of biodegradation pathways and metabolites, bioaccumulation potential. |

| Antioxidant Mechanism | Mentioned as an application, but the chemical mechanism and comparative performance are not well-documented. | Kinetic studies of radical scavenging, identification of transformation products, performance evaluation in various polymer systems. |

| Intermediate Chemistry | Broadly stated as an intermediate for dyes and agrochemicals, but specific synthetic routes and products are not detailed. | Development of new synthetic methodologies using this compound as a building block for novel functional materials. |

Potential for Novel this compound-Based Materials and Applications

The unique structural features of this compound, particularly the solubility-enhancing 2-ethylhexyl group, make it an attractive building block for advanced materials. tandfonline.com Future research could focus on harnessing these properties to develop the next generation of functional materials.

Advanced Organic Electronics: Building on its successful incorporation into hole-transporting copolymers for dye-sensitized solar cells tandfonline.comingentaconnect.com, there is significant potential to design new polymers for other organic electronic devices. By copolymerizing this compound with a wider variety of electroactive monomers, materials for Organic Light-Emitting Diodes (OLEDs), sensors, and organic field-effect transistors (OFETs) could be realized. smolecule.comtandfonline.com The ability to fine-tune band gap energy and HOMO/LUMO levels is a key advantage of this approach. tandfonline.com

High-Performance Polymer Additives: Leveraging its known antioxidant and UV-stabilizing properties, research could aim to develop multifunctional polymer additives. By chemically modifying the aniline backbone, it may be possible to create single-molecule additives that provide a suite of protections (e.g., antioxidant, UV stabilization, and flame retardancy), simplifying polymer formulations.

Specialized Functional Dyes: The core aniline structure is a classic chromophore. The 2-ethylhexyl group imparts solubility in organic solvents and polymer matrices, a desirable trait for specialized dyes used in high-performance inks, coatings, and coloring polymeric materials. google.com Research into new azo dyes or other chromophoric systems built upon the this compound scaffold could yield dyes with superior solubility and stability.

| Potential Material/Application | Key Feature of this compound | Research & Development Goal |

| Organic Light-Emitting Diodes (OLEDs) | Forms hole-transporting polymers, good solubility. tandfonline.comsmolecule.com | Synthesize copolymers with tailored band gaps for efficient blue-emitting host materials. worldscientific.com |

| Solution-Processable Sensors | Enables creation of soluble conjugated polymers. tandfonline.com | Develop chemoresistive or fluorescent sensors based on polymers that interact with specific analytes. |

| Multifunctional Polymer Stabilizers | Known antioxidant/UV stabilizer properties. | Create novel derivatives that combine multiple stabilizing functions in a single molecule. |

| Soluble Dyes for Inks & Plastics | High solubility in organic media. google.com | Synthesize novel, highly soluble and stable chromophores for demanding applications. |

Emerging Methodologies in Synthesis and Advanced Characterization

Advances in synthetic chemistry and analytical techniques offer new avenues to produce and understand this compound and its derivatives with greater efficiency, sustainability, and precision.

Emerging Synthesis Methodologies: Current syntheses often rely on palladium-catalyzed reactions. tandfonline.comtandfonline.com Future work could explore more sustainable and cost-effective methods. This includes employing catalysts based on more abundant metals like copper, or developing metal-free amination reactions. organic-chemistry.org Furthermore, biocatalytic methods, such as using enzymes like laccase for polymerization, present an environmentally friendly alternative to traditional chemical oxidation. nih.gov Advanced methods like "borrowing hydrogen" catalysis, which can form C-N bonds from alcohols, also offer efficient and atom-economical synthetic routes. rsc.org

Advanced Characterization Techniques: While standard techniques like NMR and UV-Vis spectroscopy are well-established for routine characterization tandfonline.comrsc.org, a deeper understanding of this compound-based materials requires more advanced methods. Techniques such as Atomic Force Microscopy (AFM) can probe the surface morphology of polymer films, which is crucial for the performance of electronic devices. nih.gov For detailed elemental and chemical state analysis, X-ray Photoelectron Spectroscopy (XPS) is a powerful tool. mdpi.com To address the knowledge gaps in its environmental fate, the use of high-resolution mass spectrometry (e.g., GC-MS/MS) will be essential for identifying trace-level degradation products and metabolites in complex environmental samples. epa.gov

| Area | Conventional Method | Emerging/Advanced Method | Advantage of New Method |

| Synthesis | Palladium-catalyzed polycondensation. tandfonline.comtandfonline.com | Biocatalysis (e.g., with laccase) nih.gov; Metal-free amination organic-chemistry.org; Borrowing hydrogen catalysis. rsc.org | Increased sustainability, reduced cost, higher atom economy, milder reaction conditions. |

| Polymer Morphology | Bulk characterization (e.g., TGA). rsc.org | Atomic Force Microscopy (AFM) nih.gov; Transmission Electron Microscopy (TEM). rsc.org | Nanoscale visualization of film surface and internal structure, correlating structure to properties. |

| Chemical State Analysis | Infrared (IR) Spectroscopy. rsc.org | X-ray Photoelectron Spectroscopy (XPS). mdpi.com | Provides quantitative elemental composition and information on chemical bonding/doping states. |

| Trace Analysis | Gas Chromatography (GC). synectics.net | High-Resolution Tandem Mass Spectrometry (GC-MS/MS). epa.gov | High sensitivity and selectivity for identifying unknown metabolites and degradation products. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.